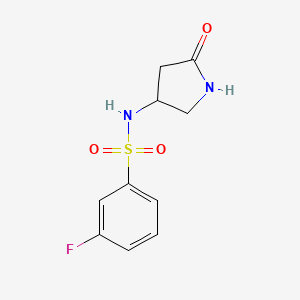
3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide is a fluorinated organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a fluorine atom, a pyrrolidinone ring, and a benzenesulfonamide group. The incorporation of fluorine into organic molecules often imparts unique chemical and biological properties, making fluorinated compounds valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach is the electrophilic fluorination of a protected pyrrolidinone derivative using N-fluoro-benzenesulfonimide (NFSI) as the fluorinating agent . The reaction conditions often include the use of an organic solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrrolidinone ring can be oxidized or reduced to form different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Electrophilic Fluorination: N-fluoro-benzenesulfonimide (NFSI) in dichloromethane.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the pyrrolidinone ring.
Reduction Products: Reduced forms of the pyrrolidinone ring.
Scientific Research Applications
3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes and receptors, potentially leading to inhibition or modulation of their activities. The sulfonamide group can interact with active sites of enzymes, while the pyrrolidinone ring may contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide
- 3-fluoro-N-(4-oxopyrrolidin-3-yl)benzenesulfonamide
- 3-fluoro-N-(5-oxopyrrolidin-2-yl)benzenesulfonamide
Uniqueness
This compound is unique due to the specific positioning of the fluorine atom and the pyrrolidinone ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry .
Properties
IUPAC Name |
3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3S/c11-7-2-1-3-9(4-7)17(15,16)13-8-5-10(14)12-6-8/h1-4,8,13H,5-6H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEBXDFGDGDVBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NS(=O)(=O)C2=CC=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2645187.png)
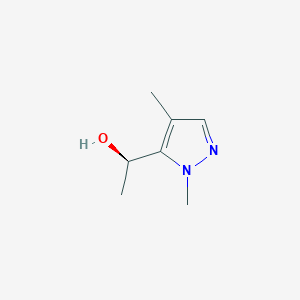
![1-[2-(3-Fluoro-4-methoxyphenyl)acetyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2645189.png)
![Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2645193.png)
![3-Fluoro-5-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2645194.png)
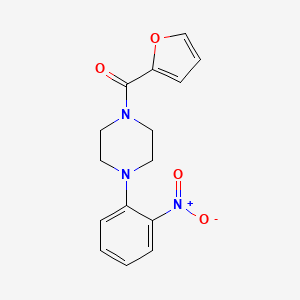
![2-[1-(1H-indole-3-carbonyl)pyrrolidin-3-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2645197.png)
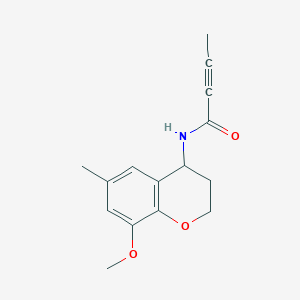
![1-(4-tert-butylbenzoyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B2645205.png)
![[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2645206.png)
![nicotinaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B2645207.png)
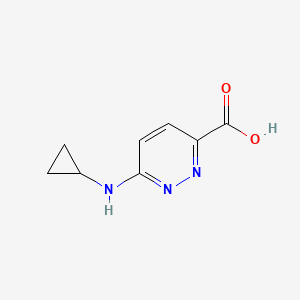
![4-benzoyl-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2645209.png)
![N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N,4,5-trimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2645210.png)
